molecular formula C12H14BrNOSi B14225973 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine CAS No. 828929-08-4

2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine

Cat. No.: B14225973
CAS No.: 828929-08-4
M. Wt: 296.23 g/mol
InChI Key: NSNYQDHFRWIBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine is a chemical compound that features a pyridine ring substituted with a furan ring, which is further substituted with a bromo and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine typically involves the formation of the furan ring followed by the introduction of the bromo and trimethylsilyl groups. One common method involves the bromination of a furan derivative followed by silylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine involves its interaction with various molecular targets. The bromo and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to specific targets. The furan and pyridine rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(6-Fluoro-3-pyridinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine is unique due to the presence of both a bromo and a trimethylsilyl group on the furan ring

Properties

CAS No.

828929-08-4

Molecular Formula

C12H14BrNOSi

Molecular Weight

296.23 g/mol

IUPAC Name

(3-bromo-5-pyridin-2-ylfuran-2-yl)-trimethylsilane

InChI

InChI=1S/C12H14BrNOSi/c1-16(2,3)12-9(13)8-11(15-12)10-6-4-5-7-14-10/h4-8H,1-3H3

InChI Key

NSNYQDHFRWIBTO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(O1)C2=CC=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.